Journal Name:Environmental Modelling & Software
Journal ISSN:1364-8152
IF:5.471
Journal Website:http://www.journals.elsevier.com/environmental-modelling-and-software/
Year of Origin:1997
Publisher:Elsevier BV
Number of Articles Per Year:230
Publishing Cycle:Monthly
OA or Not:Not
Electron-deficient covalent organic frameworks anchored on melamine sponges for visible-light-driven H2O2 evolution
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-26 , DOI: 10.1002/aic.18192
A series of covalent organic frameworks (COFs) with β-ketoenamine linkages named TpTt-COF, TAPT-COF, and TpPa-1 were constructed for photocatalytic H2O2 generation in pure water and ambient air under visible light. Among them, TpTt-COF performed striking H2O2 yield of 2647 μmol L−1, which is 3.5, 17.5, and 176.5-fold those of TAPT-COF, TpPa-1, and bulk g-C3N4, respectively, attributing to the electron-deficient trait, short charge diffusion distance, and the narrowest bandgap of TpTt-COF. Additionally, to achieve the facile recovery, TpTt-COF was firmly and evenly anchored on melamine sponges (MS) because plenty of amino groups on the surface of MS could be involved in the β-ketoenamine formation and guide the synthesis of TpTt-COF on MS. The corresponding H2O2 evolution over this photocatalyst monolith is also respectable and can be well repeated at least four times. This work is quite instructive for photocatalyst construction based on covalent organic frameworks and facile photocatalytic applications.
Detail
Flow behaviors of multiscale bubbles with porous ceramic membrane distributors: Visualization and modeling
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-26 , DOI: 10.1002/aic.18193
The distribution of gas-liquid two-phase flow is one of the significant effects on heterogeneous catalytic reactions. Ceramic membrane gas distributors (CMGD) were applied in improving gas-liquid distribution, and flow behavior of gas as dispersed phase in liquid phase was visualized via high-speed photograph. The average diameters of multiscale bubbles were measured and modeled ranging from 10−5 to 10−2 m. The coalescence and trajectory of bubbles during rising process were observed, and two typical trajectories straight and spiral types were tracked. To inhibit coalescence of bubbles during rising process, internals manufactured by 3D printing were installed in the channel of ceramic membrane. The average bubble size of CMGD decreases 12% from 392 to 345 μm compared with that of the original CMGD. The CMGD with internals enhances the heterogeneous catalytic reaction performance via providing large quantity of stabile multiscale bubbles which could match the porous structure of catalyst.
Detail
Introducing trace Co to molybdenum carbide catalyst for efficient ammonia synthesis
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-22 , DOI: 10.1002/aic.18163
Development of the cost-effective catalysts with excellent catalytic performance is highly demanded for ammonia synthesis, and the strong adsorption of ammonia greatly hinders the design of cost-effective and high-performance ammonia synthesis catalysts. Herein, we report that the addition of a small amount of Co species (0.1 wt%) into Mo2C catalyst, which can provide electrons to Mo2C, not only leads to improvement of the adsorption and migration of hydrogen, but also facilitates the adsorption and desorption of ammonia. Consequently, Mo2C catalyst with 0.1 wt%Co offers a 40% higher ammonia synthesis activity and a lower negative reaction order with respect to NH3 in comparison to Mo2C. This work stresses the importance of the minor components in improving the ammonia synthesis activity by accelerating the migration of reactants over the catalyst surface and the escape of products from the catalyst.
Detail
Quantifying molecular surface barriers and intracrystalline diffusion in nanoporous materials by zero-length column
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-21 , DOI: 10.1002/aic.18159
The zero-length column (ZLC) method has been frequently used to measure the effective diffusivity of guest molecules in nanoporous crystalline materials. Recent studies unveiled that the mass transport of guest molecules could originate from either intracrystalline diffusion and/or surface barriers. Directly quantifying the intracrystalline diffusivity and surface permeability of guest molecules. therefore, is essential for understanding the mass transfer and thus optimizing the design of nanoporous crystalline materials. In this work, we extended the ZLC method, based on a derived theoretical expression of the desorption rate, to decouple the surface barriers and intracrystalline diffusion from effective diffusion of guest molecules in nanoporous materials. The diffusivities of ethane, propane and n-pentane in SAPO-34 and Beta zeolites have been experimentally measured to verify the effectiveness of this method.
Detail
Top-down kinetic modeling from power law to elementary steps using KASTER: A methane steam reforming case study
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-09 , DOI: 10.1002/aic.18151
A top-down methodology for kinetic model construction including regression against experimental data is proposed using “KASTER.” As a case study, it is applied in the assessment of methane steam reforming (MSR) including water–gas shift (WGS) on a Ni catalyst at 923 K. The degree of detail in the reaction mechanism and the corresponding model is gradually enhanced, typically ranging from a simple power law to a microkinetic model. The reactor equations are solved transiently, preventing the numerical challenges encountered in the steady-state solution, particularly for microkinetic models. The microkinetic variant indicated that CH4 dissociative adsorption and CO formation are kinetically relevant steps in MSR, while COOH formation is rate-determining in WGS. However, the model providing the best balance between detail accounted for and parameter significance corresponded to a Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism accounting for dissociative adsorption, with CO formation and COOH formation as rate-determining steps for MSR and WGS, respectively.
Detail
Molecular dynamics simulation of the synergistic effect of a compound surfactant on the stability of CO2 oil-based foam
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-09 , DOI: 10.1002/aic.18150
It is of great significance to study the stability of foams in the petroleum industry. Therefore, the stability mechanism of Span 20, the fluorinated surfactant FCO-80 and their mixture FS in a CO2 oil-based foam system were studied by molecular simulation. The sandwich model of CO2 oil-based foam was constructed to reveal the stability of the foam system from the microscopic perspective. The result shows that under the synergistic effect of Span 20 and FCO-80, the oil–CO2 distance of the FS foam system and the coordination number of oil molecules are larger than those of Span 20 and FCO-80 foam system. In FS foam system, the diffusion coefficients of CO2 molecules are small, and the surface tension is reduced, which can improve the stability of foam. The results can supplement previous experimental results on the stability of oil-based foam.
Detail
Acidic protic ionic liquid-based deep eutectic solvents capturing SO2 with low enthalpy changes
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-05 , DOI: 10.1002/aic.18145
With the aim of lowering energy consumption for gas regeneration, rational design of absorbents with low absorption enthalpy changes while retaining good gas solubility is of both scientific and practical significance. Herein, we demonstrated that acidic protic ionic liquid (APIL)-based deep eutectic solvents (DESs), which comprise N-ethylimidazole hydrochloride ([EimH]Cl) and ethylene glycol (EG), were able to reversibly absorb SO2 with high solubility (11.60 mol kg−1) and SO2/CO2 selectivity (655) at 293.2 K and 101.3 kPa. Meanwhile, [EimH]Cl/EG DESs exhibit very low enthalpy changes (ΔrHm) ranging from −27.1 to −25.6 kJ mol−1, and thus ease of desorption at very mild temperature conditions (303.2 K) with desorption ratios up to 99.6%. Recycling experiments showed that no obvious loss in capacity was found after six absorption–desorption cycles, suggesting good regeneration performance of [EimH]Cl/EG DESs. Moreover, spectroscopic analysis revealed the charge-transfer interaction between [EimH]Cl/EG and SO2.
Detail
An efficient method for spatiotemporally resolved aerosol flow modeling: Discrete migration and GPU acceleration
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-04-27 , DOI: 10.1002/aic.18123
Describing spatiotemporal evolution and characteristics of dispersed systems using the population balance equation (PBE), examples including sectional and moment methods are fraught with numerous issues. Hence, this study develops an accurate method by combining computational fluid dynamics and population balance-Monte Carlo method (CFD-PBMC) with a moderate computational cost. An efficient sub-model for particle migration was proposed to simulate the convection and diffusion processes of particulate flows. A graphics processing unit (GPU)-based parallel computation was performed to accelerate the high-dimensional CFD-PBMC. Several classical cases with analytical or benchmark solutions were simulated, and a comprehensive comparison was made using the classical weighted random walk method. Good agreements were obtained, except in the case of radial migration, the reasons for which are explained in detail. The measured speedups on the GPU showed a factor of ~450 for pure migration and ~50 for the CFD-PBMC method when compared with a standard high-performance computer.
Detail
Micro-kinetic model of fructo-oligosaccharide synthesis for prebiotic products
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-04 , DOI: 10.1002/aic.18122
A new micro-kinetic model of the enzyme-catalyzed synthesis of fructo-oligosaccharides (FOS) was developed. A commercial enzyme mixture Pectinex® Ultra SP-L derived from Aspergillus aculeatus was used. A variety of initial enzyme concentrations (1–5 vol%) and sucrose concentrations (400–600 g/L) were experimentally investigated and included in kinetic modeling. Several variations of kinetic mechanisms and corresponding models have been examined. A hybrid genetic algorithm was used to predict the kinetic parameters simultaneously for all experimental data. The best fitting model has been adopted, and with an average error of 13.34%, it describes the experimental data very well. The influence of initial concentrations on the conversion of sucrose and production of FOS is being carefully investigated. It was shown that the initial sucrose concentration significantly affects the highest level of FOS concentration, but the enzyme concentration controls the time at which maximum is reached as well as the rate of FOS decomposition.
Detail
Ionic liquids for highly efficient methyl chloride capture and dehydration
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-22 , DOI: 10.1002/aic.18180
A new methyl chloride (CH3Cl) capture and dehydration process using two ionic liquids (ILs) was designed and systematically studied. ILs [EMIM][Ac] and [EMIM][BF4] were screened out as CH3Cl capture and drying absorbents through the COSMO-RS model. The result of solubility experiment suggests [EMIM][Ac] has an excellent solvent capacity for CH3Cl at mild operation conditions. The bench-scale CH3Cl absorption experiments further confirmed the outstanding CH3Cl capture ability of [EMIM][Ac]. Besides, the water content of outlet gas can be decreased to 452 ppm (ma's fraction) using [EMIM][BF4] in the dehydration experiment. The industrial-scale CH3Cl capture and dehydration process was simulated and optimized. Compared to the benchmarked triethylene glycol process, IL process has higher product purity (99.99 wt%), and lower energy consumption. The quantum chemical calculations clearly revealed the relationship between hydrogen bond and separation performance. This study provides a decision-making basis for designing green process associated with volatile organic compounds.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学2区 COMPUTER SCIENCE, INTERDISCIPLINARY APPLICATIONS 计算机:跨学科应用2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.30 98 Science Citation Index Expanded Not
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Research articles, review papers, position papers, introductory overviews, commentaries, and book reviews.